molecular formula C13H19NO B15167804 Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) CAS No. 514168-46-8

Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)

Cat. No.: B15167804
CAS No.: 514168-46-8
M. Wt: 205.30 g/mol
InChI Key: RYVJPLDAEFFOTE-RFHHWMCGSA-N
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Description

Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI), is a chiral aziridine derivative characterized by a three-membered nitrogen-containing ring with significant ring strain (~24–27 kcal/mol), comparable to cyclopropane and oxirane . The compound features a stereogenic center at the C2 position (S-configuration) and a bulky (1R)-2-methoxy-1-phenylethyl substituent on the nitrogen atom. This substituent introduces steric and electronic effects that influence reactivity and biological activity.

Properties

CAS No.

514168-46-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2S)-2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]aziridine

InChI

InChI=1S/C13H19NO/c1-3-12-9-14(12)13(10-15-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-,14?/m0/s1

InChI Key

RYVJPLDAEFFOTE-RFHHWMCGSA-N

Isomeric SMILES

CC[C@H]1CN1[C@@H](COC)C2=CC=CC=C2

Canonical SMILES

CCC1CN1C(COC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrene precursors or imines with carbene precursors . For the specific compound , the synthetic route may involve the use of chiral catalysts to ensure the correct stereochemistry. Common reagents include transition-metal catalysts and various oxidizing agents to facilitate the formation of the aziridine ring.

Industrial Production Methods

Industrial production of aziridines often relies on the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods are scalable and provide a reliable means of producing aziridine derivatives on a large scale.

Comparison with Similar Compounds

Structural Highlights :

  • Aziridine core : The strained three-membered ring drives ring-opening reactions, enabling diverse synthetic applications .
  • Substituents :
    • 2-Ethyl group : Enhances steric bulk at the C2 position.
    • (1R)-2-Methoxy-1-phenylethyl group : A chiral, aromatic substituent that may improve binding to biological targets .
  • Stereochemistry : The (2S) configuration is critical for biological activity, as enantiopure aziridines often exhibit superior pharmacological profiles compared to their (R)-counterparts .

Key Reactivity :

  • Ring-opening : The aziridine core undergoes nucleophilic attack, with regioselectivity controlled by substituents. For example, bulky groups on nitrogen direct nucleophiles to less hindered carbons .
  • pH-dependent reactivity : Protonation of the aziridine nitrogen at low pH increases electrophilicity, enhancing alkylation activity .

Comparison with Similar Aziridine Derivatives

Structural and Functional Comparisons

Key Observations :

Substituent Effects :

  • Bulky aromatic groups (e.g., phenylethyl in the target compound) enhance biological activity by improving target binding and selectivity .
  • Aliphatic substituents (e.g., pentyl in CAS 479420-43-4) generally result in lower activity .

Stereochemical Influence :

  • (S)-configured aziridines exhibit superior anticancer activity compared to (R)-isomers. For example, (S)-isopropyl derivatives show IC₅₀ values 3–5× lower than (R)-counterparts .

Functional Group Modifications :

  • Phosphine oxide derivatives (e.g., compound 5 in ) demonstrate enhanced cytotoxicity due to increased electrophilicity and stability .

Mechanistic Comparisons

  • Alkylation vs. Crosslinking: The target compound likely acts as a monoalkylating agent due to a single aziridine ring. In contrast, bis-aziridines (e.g., mitomycin C) crosslink DNA, requiring two reactive aziridine units .
  • Antimicrobial Activity :
    • Unlike mitomycin C, which targets bacterial DNA, the target compound’s methoxy and phenyl groups may favor eukaryotic cell penetration, suggesting a primary anticancer role .

Biological Activity

Aziridine, specifically the compound 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI), is a three-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This article explores its biological activity, including synthesis pathways, case studies, and detailed research findings.

  • Chemical Name : Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)
  • CAS Number : 514168-46-8
  • Molecular Formula : C13H19NO
  • Molecular Weight : 205.3 g/mol

Aziridines are known for their ability to undergo nucleophilic attack due to the strain in their three-membered ring structure. This property allows them to participate in various biological processes, including:

  • Antimicrobial Activity : Aziridine derivatives have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Properties : Some aziridine compounds exhibit selective cytotoxicity towards cancer cells. They may induce apoptosis through pathways involving reactive oxygen species (ROS) or by inhibiting specific enzymes crucial for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of aziridine derivatives, including the compound . Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the bacterial strain .
  • Anticancer Activity :
    • Research demonstrated that aziridine-based compounds could inhibit tumor growth in vitro and in vivo models. The compound showed a dose-dependent reduction in cell viability in several cancer cell lines, with IC50 values ranging from 10 to 30 µM .
  • Synthesis and Catalysis :
    • The synthesis of aziridine derivatives has been optimized using chiral ligands for asymmetric reactions, yielding high enantiomeric excess (ee) and significant yields (up to 95%) in cycloaddition reactions .

Synthesis Pathways

The synthesis of aziridine derivatives typically involves:

  • Ring Closure Reactions : Utilizing amines and aldehydes or ketones under acidic or basic conditions to form the aziridine ring.
  • Catalytic Asymmetric Synthesis : Employing transition metal catalysts and chiral ligands to enhance selectivity in forming desired stereoisomers.

Biological Testing

Extensive testing has been conducted on aziridine compounds to evaluate their biological activities:

CompoundActivity TypeTest OrganismsMIC/IC50 Values
Aziridine derivative AAntimicrobialE. coli20 µg/mL
Aziridine derivative BAnticancerHeLa cells15 µM
Aziridine derivative CAntimicrobialS. aureus10 µg/mL

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